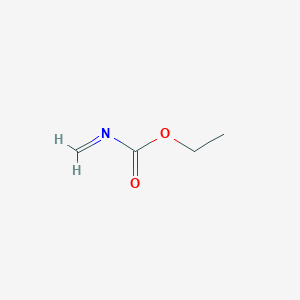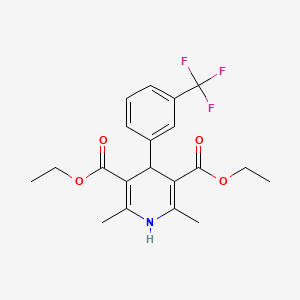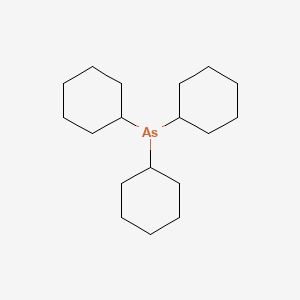
Arsine, tricyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, tricyclohexyl- is a chemical compound with the formula As(C6H11)3. It is a member of the arsine family, which are compounds containing arsenic bonded to hydrogen or organic groups. Arsine, tricyclohexyl- is known for its applications in various fields, including chemistry and industry, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsine, tricyclohexyl- can be synthesized through the reaction of tricyclohexylphosphine with arsenic trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the use of a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of arsine, tricyclohexyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, tricyclohexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclohexylarsine oxide.
Reduction: Reduction reactions can convert it back to its elemental form or other arsenic-containing compounds.
Substitution: It can participate in substitution reactions where the tricyclohexyl groups are replaced by other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine under anhydrous conditions.
Major Products Formed
Oxidation: Tricyclohexylarsine oxide.
Reduction: Elemental arsenic or other arsenic-containing compounds.
Substitution: Various substituted arsines depending on the reagents used.
Aplicaciones Científicas De Investigación
Arsine, tricyclohexyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis.
Biology: Research into its biological effects and potential uses in medicinal chemistry is ongoing. Its interactions with biological molecules are of particular interest.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the synthesis of other organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of arsine, tricyclohexyl- involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with metal ions, altering their catalytic activity. The pathways involved include:
Coordination with Metal Ions: It acts as a ligand, binding to metal ions and affecting their reactivity.
Oxidative Stress: It can induce oxidative stress in biological systems, leading to cellular damage.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: Another organoarsenic compound with similar properties but different organic groups.
Tris(2-methoxyphenyl)arsine: A compound with methoxy groups instead of cyclohexyl groups.
Tricyclohexylphosphine: A related compound where phosphorus replaces arsenic.
Uniqueness
Arsine, tricyclohexyl- is unique due to its specific structure and the presence of cyclohexyl groups. These groups provide steric hindrance, affecting its reactivity and stability. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
Propiedades
Número CAS |
23356-03-8 |
|---|---|
Fórmula molecular |
C18H33As |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
tricyclohexylarsane |
InChI |
InChI=1S/C18H33As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clave InChI |
PMZLFYBZWYRRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[As](C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
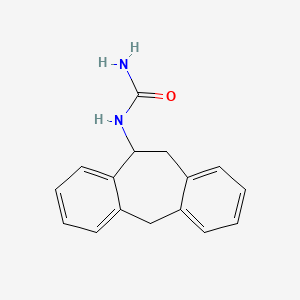
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

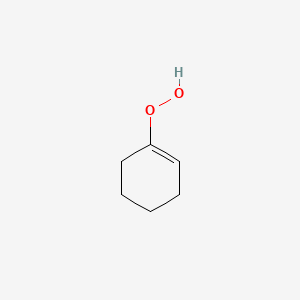
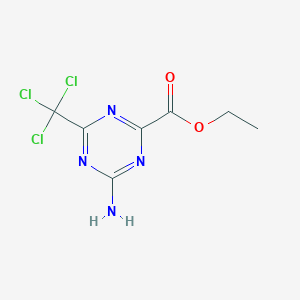
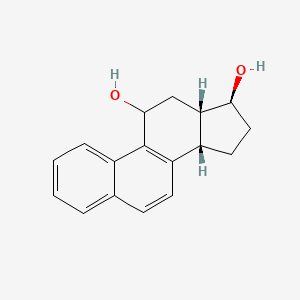
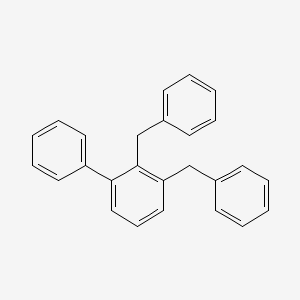
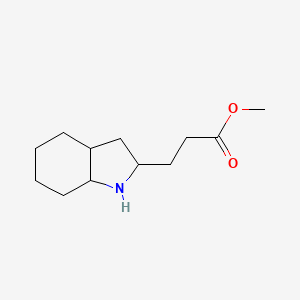


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
